Cas no 2138135-58-5 (3-(2-aminoethyl)-1,3-bis(2-methoxyethyl)urea)

3-(2-aminoethyl)-1,3-bis(2-methoxyethyl)urea 化学的及び物理的性質
名前と識別子
-
- 3-(2-aminoethyl)-1,3-bis(2-methoxyethyl)urea
- 2138135-58-5
- EN300-1067351
-
- インチ: 1S/C9H21N3O3/c1-14-7-4-11-9(13)12(5-3-10)6-8-15-2/h3-8,10H2,1-2H3,(H,11,13)
- InChIKey: LETWTNRGKMFHOJ-UHFFFAOYSA-N
- ほほえんだ: O(C)CCN(C(NCCOC)=O)CCN
計算された属性
- せいみつぶんしりょう: 219.15829154g/mol
- どういたいしつりょう: 219.15829154g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 8
- 複雑さ: 167
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -1.7
- トポロジー分子極性表面積: 76.8Ų
3-(2-aminoethyl)-1,3-bis(2-methoxyethyl)urea 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1067351-5g |
3-(2-aminoethyl)-1,3-bis(2-methoxyethyl)urea |
2138135-58-5 | 95% | 5g |
$3273.0 | 2023-10-28 | |
Enamine | EN300-1067351-0.05g |
3-(2-aminoethyl)-1,3-bis(2-methoxyethyl)urea |
2138135-58-5 | 95% | 0.05g |
$948.0 | 2023-10-28 | |
Enamine | EN300-1067351-0.25g |
3-(2-aminoethyl)-1,3-bis(2-methoxyethyl)urea |
2138135-58-5 | 95% | 0.25g |
$1038.0 | 2023-10-28 | |
Enamine | EN300-1067351-2.5g |
3-(2-aminoethyl)-1,3-bis(2-methoxyethyl)urea |
2138135-58-5 | 95% | 2.5g |
$2211.0 | 2023-10-28 | |
Enamine | EN300-1067351-0.1g |
3-(2-aminoethyl)-1,3-bis(2-methoxyethyl)urea |
2138135-58-5 | 95% | 0.1g |
$993.0 | 2023-10-28 | |
Enamine | EN300-1067351-1g |
3-(2-aminoethyl)-1,3-bis(2-methoxyethyl)urea |
2138135-58-5 | 95% | 1g |
$1129.0 | 2023-10-28 | |
Enamine | EN300-1067351-1.0g |
3-(2-aminoethyl)-1,3-bis(2-methoxyethyl)urea |
2138135-58-5 | 1g |
$743.0 | 2023-06-10 | ||
Enamine | EN300-1067351-10.0g |
3-(2-aminoethyl)-1,3-bis(2-methoxyethyl)urea |
2138135-58-5 | 10g |
$3191.0 | 2023-06-10 | ||
Enamine | EN300-1067351-10g |
3-(2-aminoethyl)-1,3-bis(2-methoxyethyl)urea |
2138135-58-5 | 95% | 10g |
$4852.0 | 2023-10-28 | |
Enamine | EN300-1067351-0.5g |
3-(2-aminoethyl)-1,3-bis(2-methoxyethyl)urea |
2138135-58-5 | 95% | 0.5g |
$1084.0 | 2023-10-28 |
3-(2-aminoethyl)-1,3-bis(2-methoxyethyl)urea 関連文献
-
A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
-
Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116
-
Hsin-Chih Yu,Li-Chieh Hsu,Tai-Hsun Chang,Yuan-Yao Li Dalton Trans., 2012,41, 723-726
-
Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
-
Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
-
Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
-
Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
-
Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285
-
Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
3-(2-aminoethyl)-1,3-bis(2-methoxyethyl)ureaに関する追加情報
Comprehensive Overview of 3-(2-aminoethyl)-1,3-bis(2-methoxyethyl)urea (CAS No. 2138135-58-5)
3-(2-aminoethyl)-1,3-bis(2-methoxyethyl)urea, identified by its CAS number 2138135-58-5, is a specialized organic compound with significant applications in pharmaceutical research and material science. This urea derivative features a unique molecular structure, combining an aminoethyl group with two methoxyethyl substituents, which enhances its solubility and reactivity. Researchers and industry professionals are increasingly interested in this compound due to its potential in drug delivery systems, polymer chemistry, and as a building block for advanced materials.
The compound's molecular formula and structural properties make it a versatile candidate for synthesizing novel polymers and bioactive molecules. Its methoxyethyl groups contribute to its hydrophilic nature, while the aminoethyl moiety provides a reactive site for further functionalization. This dual functionality aligns with current trends in green chemistry and sustainable synthesis, as it enables efficient reactions with minimal waste generation. Laboratories focusing on peptide modification or bioconjugation often explore this compound for its compatibility with aqueous environments.
In the context of drug discovery, 3-(2-aminoethyl)-1,3-bis(2-methoxyethyl)urea serves as a valuable intermediate for creating targeted therapeutics. Its ability to form stable linkages with bioactive molecules has sparked interest in antibody-drug conjugates (ADCs) and prodrug development. Recent publications highlight its role in improving drug solubility and bioavailability, addressing common challenges in pharmaceutical formulations. The compound's low toxicity profile further supports its use in biocompatible materials.
From an industrial perspective, this urea derivative finds applications in coatings and adhesives, where its cross-linking capability enhances material durability. Manufacturers of specialty chemicals value its thermal stability and compatibility with various solvents. As the demand for high-performance materials grows in sectors like electronics and medical devices, CAS 2138135-58-5 is gaining attention for its role in developing flexible polymers and biodegradable composites.
Analytical studies of 3-(2-aminoethyl)-1,3-bis(2-methoxyethyl)urea typically employ HPLC, NMR spectroscopy, and mass spectrometry to verify purity and structural integrity. Storage recommendations emphasize protection from moisture and extreme temperatures to maintain stability. With increasing interest in structure-activity relationships, this compound continues to be a subject of academic research, particularly in studies exploring hydrogen bonding interactions and molecular self-assembly.
The synthesis of 3-(2-aminoethyl)-1,3-bis(2-methoxyethyl)urea typically involves stepwise condensation reactions under controlled conditions, with yields optimized through catalyst screening and reaction engineering. Recent advances in flow chemistry have improved production scalability, addressing industrial needs for cost-effective manufacturing. Environmental considerations drive innovations in solvent-free synthesis methods, aligning with global ESG (Environmental, Social, and Governance) initiatives.
Future research directions for this compound may explore its potential in nanotechnology applications, particularly as a surface modifier for nanoparticles. Its amphiphilic character could enable novel approaches to drug encapsulation and controlled release systems. As regulatory frameworks evolve for novel excipients, comprehensive toxicological studies of CAS 2138135-58-5 will further clarify its safety profile for pharmaceutical use.
2138135-58-5 (3-(2-aminoethyl)-1,3-bis(2-methoxyethyl)urea) 関連製品
- 1177330-77-6(4-Pyrimidinemethanamine, 6-(2-thienyl)-, hydrochloride (1:1) )
- 887197-01-5(N-(3-chlorophenyl)methyl-4-methyl-N-(4-methylbenzenesulfonyl)piperazine-1-carboxamide)
- 438473-48-4(4-((4-Isopropylphenoxy)methyl)benzohydrazide)
- 2034543-98-9(N-{2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl}-3-methylbenzamide)
- 1240526-60-6(tert-Butyl 2-(2-Aminobenzoyloxy)methylpyrrolidine-1-carboxylate)
- 2920402-46-4(1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxycyclobutane-1-carboxylic acid)
- 2228302-84-7(tert-butyl 5,5-dimethyl-2-(2-oxoethyl)piperidine-1-carboxylate)
- 1804704-18-4(4-(Difluoromethyl)-2-fluoro-3-methoxypyridine)
- 1780424-19-2(6-methylindolin-7-amine)
- 1806939-83-2(2-Chloro-3-(difluoromethyl)-5-iodo-6-(trifluoromethyl)pyridine)



